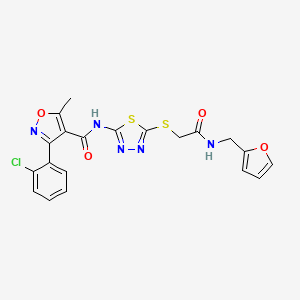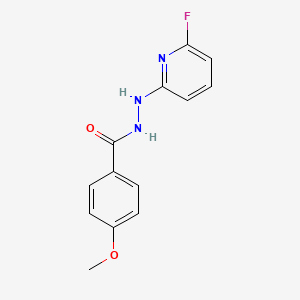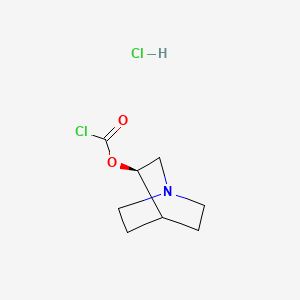![molecular formula C19H21FN4 B2930653 2-((4-(2-fluorobenzyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole CAS No. 1171811-49-6](/img/structure/B2930653.png)
2-((4-(2-fluorobenzyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a small molecule structurally characterized by the presence of the 4-fluorobenzylpiperazine moiety . It has been studied for its potential as a tyrosinase inhibitor, which could be useful in the treatment of hyperpigmentation disorders in humans .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of the 4-fluorobenzylpiperazine moiety . This moiety is considered a key pharmacophoric feature for the inhibition of tyrosinase .Scientific Research Applications
Antiviral Activity
- Benzyl-substituted imidazo[1,5-a]-1,3,5-triazine derivatives, which include compounds similar to the one , have been synthesized and examined for their inhibitory effects on ortho- and paramyxoviruses. Some specific compounds in this category have shown selective biological activity against certain viruses, highlighting their potential as antiviral agents (Golankiewicz et al., 1995).
Corrosion Inhibition
- Benzimidazole derivatives, closely related to the compound , have been studied for their inhibitory action on corrosion of steel in acidic environments. These compounds show promising results in protecting materials from corrosion, which is crucial in industrial applications (Yadav et al., 2016).
Antimicrobial Activity
- Fluorinated benzothiazolo imidazole compounds, structurally related to the given compound, have been synthesized and tested for their antimicrobial activity. These compounds have shown effectiveness against various microbial strains, suggesting their potential in developing new antimicrobial agents (Sathe et al., 2011).
Pharmacological Investigations
- Piperazine derivatives have been identified as new antidiabetic compounds. Studies have shown that certain derivatives in this category can improve glucose tolerance, indicating their potential as antidiabetic agents (Le Bihan et al., 1999).
Sensor Development
- Benzimidazole/benzothiazole-based azomethines have been designed as fluorescent sensors for detecting metal ions like Al3+ and Zn2+. The structural similarities to the compound suggest potential applications in sensor technology (Suman et al., 2019).
Alzheimer's Disease Management
- N-benzylated pyrrolidin-2-one/imidazolidin-2-one derivatives, which share structural features with the compound , have been synthesized and evaluated for their anti-Alzheimer's activity, providing a basis for potential therapeutic applications in neurodegenerative diseases (Gupta et al., 2020).
Future Directions
properties
IUPAC Name |
2-[[4-[(2-fluorophenyl)methyl]piperazin-1-yl]methyl]-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4/c20-16-6-2-1-5-15(16)13-23-9-11-24(12-10-23)14-19-21-17-7-3-4-8-18(17)22-19/h1-8H,9-14H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JERIPDFJCYYELF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2F)CC3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-(2-fluorobenzyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-(2-methylbenzoyl)-N-[3-(morpholin-4-yl)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B2930576.png)



![4-[2-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2930584.png)



![[2-(6-Cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(1-methylpyrazol-3-yl)methanone](/img/structure/B2930588.png)

![2'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B2930593.png)